Pyrazolethione, 3-9
Overview
Description
Pyrazolethione, 3-9 is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, agrochemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolethione, 3-9 typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method is the reaction of hydrazine hydrate with α,β-unsaturated carbonyl compounds under acidic or basic conditions. This reaction forms the pyrazole ring, which can then be further functionalized to introduce the thione group.
Industrial Production Methods
Industrial production of this compound often employs eco-friendly methodologies, such as microwave-assisted synthesis and green chemistry approaches. These methods not only improve the yield but also reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Pyrazolethione, 3-9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of pyrazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolidine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Pyrazolethione, 3-9 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of pyrazolethione, 3-9 involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A basic structure with similar chemical properties but lacks the thione group.
Pyrazoline: A reduced form of pyrazole with different reactivity.
Thiazole: Contains a sulfur atom in the ring, offering different biological activities.
Uniqueness
Pyrazolethione, 3-9 is unique due to the presence of both the pyrazole ring and the thione group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-methyl-2-phenyl-4-[(4-phenyldiazenylphenyl)iminomethyl]-1H-pyrazole-3-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5S/c1-17-22(23(29)28(27-17)21-10-6-3-7-11-21)16-24-18-12-14-20(15-13-18)26-25-19-8-4-2-5-9-19/h2-16,27H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQNGOFGQJAOFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401040641 | |
Record name | 3H-Pyrazole-3-thione, 2,4-dihydro-5-methyl-2-phenyl-4-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401040641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331945-95-0 | |
Record name | 3H-Pyrazole-3-thione, 2,4-dihydro-5-methyl-2-phenyl-4-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401040641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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